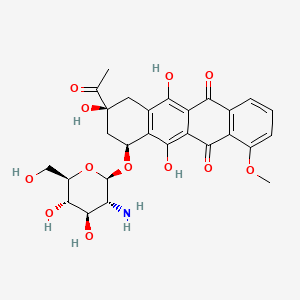

7-O-(beta-D-Glucosaminyl)daunomycinone

Description

Structure

3D Structure

Properties

CAS No. |

22423-39-8 |

|---|---|

Molecular Formula |

C27H29NO12 |

Molecular Weight |

559.5 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO12/c1-9(30)27(37)6-11-16(13(7-27)39-26-19(28)25(36)22(33)14(8-29)40-26)24(35)18-17(21(11)32)20(31)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,13-14,19,22,25-26,29,32-33,35-37H,6-8,28H2,1-2H3/t13-,14+,19+,22+,25+,26+,27-/m0/s1 |

InChI Key |

IFHBDVVOPIRSJL-GIZHIAPPSA-N |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(C(O5)CO)O)O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 7 O Beta D Glucosaminyl Daunomycinone

Chemical Synthesis Pathways for the Glycosidic Linkage

The chemical synthesis of 7-O-(beta-D-Glucosaminyl)daunomycinone necessitates a carefully orchestrated sequence of reactions to achieve the desired regioselectivity and stereocontrol. The formation of the beta-glycosidic bond at the sterically hindered C-7 position of the complex daunomycinone (B1669838) aglycone requires robust glycosylation methods and a sophisticated protecting group strategy.

Regioselective Glycosylation Strategies at the C-7 Position

The primary challenge in the synthesis of this compound lies in the regioselective glycosylation of the C-7 hydroxyl group of daunomycinone in the presence of other phenolic hydroxyl groups on the anthracycline core. Various glycosylation methods have been adapted to address this challenge, with the Koenigs-Knorr reaction and its modifications being a prominent strategy. nih.gov

In a typical Koenigs-Knorr approach, a glycosyl halide donor, such as a protected glucosaminyl bromide or chloride, is activated by a heavy metal salt, commonly a silver or mercury salt, to promote the condensation with the C-7 hydroxyl of daunomycinone. The reactivity of the C-7 hydroxyl group is generally higher than the phenolic hydroxyls, allowing for a degree of regioselectivity under carefully controlled reaction conditions.

Key parameters influencing the regioselectivity include the choice of solvent, promoter, and the protecting groups on both the glycosyl donor and the aglycone. Non-polar solvents are often favored to minimize the solubility and reactivity of the phenolic hydroxyls.

Table 1: Representative Strategies for C-7 Regioselective Glycosylation of Daunomycinone Analogs

| Glycosyl Donor | Aglycone | Promoter | Solvent | Key Outcome |

| Protected Glucuronyl Bromide | Daunomycinone | Silver Salt | Dichloromethane (B109758) | Preferential C-7 Glycosylation |

| Protected Daunosaminyl Chloride | Daunomycinone | Mercury(II) Cyanide | Benzene/Nitromethane | Formation of α and β anomers at C-7 |

| Thioglycoside Donor | Daunomycinone | N-Iodosuccinimide/TfOH | Dichloromethane | High yields for C-7 glycosylation |

This table presents illustrative examples of glycosylation reactions on the daunomycinone scaffold. Specific conditions for this compound may vary.

Protecting Group Chemistry in this compound Synthesis

The successful synthesis of this compound is heavily reliant on the strategic use of protecting groups on both the glucosamine (B1671600) donor and the daunomycinone acceptor. These protecting groups serve to mask reactive functional groups, direct the stereochemical outcome of the glycosylation, and ensure the stability of the molecule throughout the synthetic sequence.

For the glucosamine donor, the amino group at C-2 is typically protected with a group that can participate in the reaction to favor the formation of the desired 1,2-trans (beta) glycosidic linkage. The N-trifluoroacetyl group is a commonly employed protecting group for this purpose. frontiersin.org The hydroxyl groups of the glucosamine are usually protected as esters (e.g., acetates) or ethers (e.g., benzyls) to prevent side reactions.

On the daunomycinone aglycone, protection of the phenolic hydroxyl groups is sometimes necessary to prevent competitive glycosylation, although the inherent higher reactivity of the C-7 hydroxyl can often provide sufficient selectivity.

Table 2: Common Protecting Groups in the Synthesis of Daunomycinone Glycosides

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino (Glucosamine C-2) | Trifluoroacetyl | TFA | Mild base (e.g., NaOH) |

| Hydroxyl (Sugar) | Acetyl | Ac | Basic hydrolysis (e.g., NaOMe) |

| Hydroxyl (Sugar) | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| Carbonyl (Aglycone C-13) | Ethylene ketal | - | Acidic hydrolysis |

Advancements in Synthetic Yield and Stereocontrol

Achieving high yields and precise stereocontrol in the synthesis of this compound remains an active area of research. The formation of the beta-glycosidic linkage is often favored by employing a participating protecting group on the C-2 position of the glucosamine donor, such as the aforementioned N-trifluoroacetyl group. This group can form a transient oxazolinium intermediate that shields the alpha-face of the anomeric carbon, directing the incoming C-7 hydroxyl of daunomycinone to attack from the beta-face.

The choice of glycosyl donor is also critical for stereocontrol. Glycosyl halides, thioglycosides, and trichloroacetimidates are common donors, each with its own reactivity profile and stereodirecting influence. Modern advancements in glycosylation chemistry, including the use of powerful activators and optimized reaction conditions, have led to improved yields and stereoselectivities in the synthesis of complex glycosides like this compound.

Enzymatic Synthesis of this compound

Chemoenzymatic approaches offer a promising alternative to purely chemical synthesis, leveraging the high specificity and mild reaction conditions of enzymes to construct the desired glycosidic bond. Glycosyltransferases and engineered microorganisms are key tools in the enzymatic synthesis of anthracycline analogs.

Glycosyltransferase-Mediated Biocatalysis

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov In the context of anthracycline biosynthesis, specific GTs are responsible for attaching the daunosamine (B1196630) sugar to the daunomycinone aglycone. researchgate.netnih.gov The exploration of these and other GTs for the synthesis of this compound is a field of growing interest.

The use of GTs offers the potential for exquisite regioselectivity and stereocontrol, obviating the need for complex protecting group manipulations inherent in chemical synthesis. The challenge lies in identifying or engineering a GT that can utilize a glucosamine donor and efficiently glycosylate the C-7 position of daunomycinone. While the native GTs in daunorubicin-producing organisms are specific for daunosamine, protein engineering efforts can be directed towards altering their substrate specificity to accept glucosamine donors.

Table 3: Potential Glycosyltransferases for Anthracycline Modification

| Glycosyltransferase | Source Organism | Natural Substrate | Potential Application |

| DnrS | Streptomyces peucetius | TDP-L-daunosamine | Engineering for glucosamine acceptance |

| AknS | Streptomyces galilaeus | TDP-L-rhodosamine | Broad substrate specificity for glycodiversification |

| ElmGT | Streptomyces olivaceus | Various TDP-sugars | Potential for accepting glucosamine donors |

This table highlights GTs with potential for the synthesis of the target compound through protein engineering, based on their role in the biosynthesis of related anthracyclines.

Biotransformation Optimization for Production

The practical application of enzymatic synthesis relies on the development of efficient biotransformation processes. This involves optimizing various parameters to maximize the yield and productivity of this compound. Key considerations include the expression and purification of the glycosyltransferase, the supply of the activated sugar donor (e.g., UDP-glucosamine), and the reaction conditions.

Whole-cell biotransformation using engineered microorganisms offers a cost-effective approach. A host organism, such as Escherichia coli or a Streptomyces species, can be genetically modified to express the desired glycosyltransferase and potentially the biosynthetic pathway for the activated glucosamine donor. Optimization of fermentation conditions, including medium composition, temperature, pH, and induction parameters, is crucial for maximizing the production of the target compound.

Furthermore, downstream processing for the purification of this compound from the reaction mixture is a critical step. Chromatographic techniques are typically employed to isolate the desired product with high purity.

Stereoselective Enzymatic Approaches

The formation of the glycosidic bond in this compound is a critical step that dictates the compound's stereochemistry and, consequently, its biological activity. Enzymatic approaches, particularly using glycosyltransferases (GTs), offer a superior level of control over stereoselectivity compared to purely chemical methods. These enzymes catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, such as the daunomycinone aglycone.

The biosynthesis of the required activated sugar donor, UDP-N-acetyl-D-glucosamine, begins from central metabolic intermediates. Enzymes encoded within biosynthetic gene clusters facilitate the conversion of these precursors into the final activated sugar nucleotide, which is primed for transfer by a GT. frontiersin.orgfrontiersin.org

While the direct enzymatic synthesis of this compound is not extensively documented, studies on analogous compounds provide a strong proof-of-concept. UDP-glycosyltransferases (UGTs) have been shown to catalyze the glycosylation of various natural products, effectively altering their solubility and bioactivity. nih.govnih.gov Research has demonstrated the successful enzymatic glycosylation of daunomycinone using promiscuous GTs. For instance, the glycosyltransferase YjiC from Bacillus licheniformis can transfer a glucose moiety from UDP-glucose to the C7-hydroxyl group of daunomycinone, yielding 7-O-(β-D-glucosyl)daunomycinone. This reaction highlights the accessibility of the C7 position on the aglycone to enzymatic transfer and the inherent stereoselectivity of the process, which exclusively yields the β-anomer.

The enzymatic synthesis of the target compound would thus involve a GT capable of utilizing UDP-N-acetylglucosamine as the sugar donor and daunomycinone as the acceptor. The inherent mechanism of these enzymes ensures the formation of the desired β-D-glycosidic linkage.

| Enzyme Family | Example Enzyme | Sugar Donor | Acceptor | Product | Stereoselectivity |

| Glycosyltransferase (GT) | YjiC (Bacillus licheniformis) | UDP-glucose | Daunomycinone | 7-O-(β-D-glucosyl)daunomycinone | β-anomer |

| Glycosyltransferase (GT) | Hypothetical GT | UDP-N-acetylglucosamine | Daunomycinone | 7-O-(β-D-Glucosaminyl)daunomycinone | β-anomer |

Semi-synthetic Derivatization of this compound Analogues

Once this compound is synthesized, its structure can be further modified to create a library of analogues. These modifications can be targeted at either the daunomycinone aglycone or the glucosaminyl sugar, allowing for a systematic exploration of the structure-activity relationship. The sugar moiety is known to be a critical determinant of the activity of anthracyclines as it interacts with the minor groove of DNA. wikipedia.org

Chemical Modification of the Daunomycinone Aglycone Moiety

The tetracyclic aglycone core of daunomycinone presents several sites for chemical modification. These alterations can influence the molecule's intercalation into DNA, its redox properties, and its interaction with cellular targets like topoisomerase II. wikipedia.orgresearchgate.net Semi-synthetic strategies applied to related anthracyclines demonstrate the feasibility of these modifications.

Key sites for derivatization on the aglycone include:

The C-14 Position: The side chain at C-9 can be hydroxylated at the C-14 position, a modification that distinguishes doxorubicin (B1662922) from daunorubicin (B1662515). nih.gov This position can be further derivatized. For example, esterification at C-14 with valerate has been shown to increase lipophilicity and alter subcellular localization patterns. wikipedia.org

The C-9 Acyl Group: The acetyl group at C-9 is another target for modification. Synthetic approaches have been developed to replace it with different acyl substituents.

The Aromatic Rings: Modifications to the D-ring, such as removal of the C-4 methoxy (B1213986) group, can influence the molecule's activity. wikipedia.org

| Modification Site | Type of Reaction | Resulting Analogue Type | Potential Impact |

| C-14 | Hydroxylation, Esterification | Doxorubicin-like analogues, Lipophilic esters | Altered spectrum of activity, Modified cellular uptake |

| C-9 | Acyl group substitution | Varied 9-acyl analogues | Changes in DNA binding and enzyme inhibition |

| C-4 (D-Ring) | Demethoxylation | 4-demethoxy analogues | Enhanced topoisomerase II inhibition |

Structural Diversification of the Glucosaminyl Sugar

The glucosaminyl moiety of this compound offers multiple reactive sites for structural diversification, including the C2'-amino group and the hydroxyl groups at the C3', C4', and C6' positions. Modifications at the sugar are crucial as they can enhance target recognition, modulate DNA binding affinity, and overcome mechanisms of drug resistance. researchgate.netnih.gov

Derivatization of the C2'-Amino Group: The primary amino group at the C2' position is a key site for modification. Derivatization can alter the charge and hydrogen bonding capacity of the sugar, which is critical for its interaction in the DNA minor groove. researchgate.net

N-Acylation: The amino group can be readily acylated to introduce a variety of functional groups.

N-Alkylation: Reductive amination can be used to introduce alkyl groups.

Derivatization Reagents: Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (OPA) are commonly used to derivatize the amino group of glucosamine for analytical purposes and can be adapted for synthetic diversification. redalyc.orgresearchgate.net

Derivatization of the Hydroxyl Groups: The hydroxyl groups on the sugar ring can be targets for glycosylation to form di- or trisaccharide analogues, a strategy that has been explored with other anthracyclines. nih.gov This can significantly alter the molecule's interaction with its biological targets. For instance, the synthesis of anthracyclines bearing a trisaccharide moiety has been successfully achieved through the glycosidation of daunomycinone with a protected trisaccharide donor. nih.gov Such modifications can lead to compounds with altered biological activity profiles.

| Modification Site | Type of Reaction | Resulting Analogue Type | Potential Impact |

| C2'-NH₂ | N-Acylation, N-Alkylation | N-acyl, N-alkyl analogues | Modified DNA minor groove binding, Altered polarity |

| C3'-OH, C4'-OH, C6'-OH | O-Glycosylation | Disaccharide, Trisaccharide analogues | Enhanced target recognition, Altered pharmacological profile |

| C3'-OH, C4'-OH, C6'-OH | O-Alkylation, O-Esterification | Ether or ester derivatives | Modified solubility and pharmacokinetics |

Structural Elucidation and Advanced Analytical Characterization of 7 O Beta D Glucosaminyl Daunomycinone

Spectroscopic Analysis for Compound Structure Confirmation

Spectroscopic methodologies are paramount in the structural elucidation of novel compounds. For 7-O-(beta-D-Glucosaminyl)daunomycinone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its molecular identity.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display a series of signals corresponding to the protons of the daunomycinone (B1669838) aglycone and the glucosaminyl sugar moiety. Key diagnostic signals would include those for the aromatic protons of the anthracycline core, the methoxy (B1213986) group protons, the acetyl protons, and the various protons of the saturated A-ring of daunomycinone. The anomeric proton of the β-D-glucosaminyl unit is particularly important for confirming the stereochemistry of the glycosidic linkage and typically appears as a doublet with a characteristic coupling constant.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbons of the quinone and acetyl groups, the aromatic carbons, the carbons of the sugar unit, and the aliphatic carbons of the A-ring. The chemical shift of the anomeric carbon (C-1') is indicative of the nature of the glycosidic bond.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties:

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Daunomycinone Aromatic Protons | 7.0 - 8.0 | 110 - 140 |

| Daunomycinone OCH₃ | ~4.0 | ~57 |

| Daunomycinone COCH₃ | ~2.4 | ~25 (CH₃), ~212 (C=O) |

| Daunomycinone A-ring Protons | 1.8 - 5.5 | 30 - 75 |

| Glucosaminyl Anomeric Proton (H-1') | 4.5 - 5.5 | - |

| Glucosaminyl Sugar Protons | 3.0 - 4.5 | 55 - 80 |

| Glucosaminyl Anomeric Carbon (C-1') | - | 95 - 105 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. A key fragmentation pathway for glycosides is the cleavage of the glycosidic bond. In the case of this compound, this would result in the observation of a fragment ion corresponding to the protonated daunomycinone aglycone and another fragment corresponding to the glucosaminyl moiety. The lability of the O-glycosidic bond is a characteristic feature in the mass spectrometric analysis of such compounds mdpi.com.

Expected Mass Spectrometric Data:

| Analysis | Expected Result |

| Molecular Ion [M+H]⁺ | Consistent with the calculated exact mass for C₂₇H₂₉NO₁₀ |

| Major Fragment Ion 1 | Corresponds to the protonated daunomycinone aglycone [C₂₁H₁₉O₈]⁺ |

| Major Fragment Ion 2 | Corresponds to the glucosaminyl oxonium ion [C₆H₁₂NO₄]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), amine (-NH₂), carbonyl (C=O) of the quinone and acetyl groups, and aromatic (C=C) functionalities.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H / N-H stretching | 3200 - 3600 (broad) |

| C-H stretching (aromatic/aliphatic) | 2850 - 3100 |

| C=O stretching (quinone) | 1620 - 1650 |

| C=O stretching (acetyl) | ~1710 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-O stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the chromophore of the molecule. The anthracycline core of daunomycinone is a strong chromophore, and its UV-Vis spectrum is characterized by distinct absorption maxima. The attachment of the glucosaminyl moiety is not expected to significantly alter the absorption maxima of the daunomycinone chromophore. The spectrum would be useful for quantitative analysis and for confirming the integrity of the aromatic system nih.gov.

Expected UV-Vis Absorption Maxima (in Methanol):

| Wavelength (nm) |

| ~233 |

| ~252 |

| ~290 |

| ~480 |

| ~495 |

| ~530 |

Stereochemical Assignment of the Glycosidic Linkage

The stereochemistry of the glycosidic bond is a critical aspect of the structure of this compound. The targeted synthesis aims for a β-configuration.

The primary method for determining the stereochemistry of the glycosidic linkage is ¹H NMR spectroscopy. The coupling constant (³J) between the anomeric proton (H-1') and the adjacent proton (H-2') of the glucosamine (B1671600) ring is diagnostic of the stereochemistry. A large coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H-1' and H-2', which confirms the β-configuration of the glycosidic bond. Conversely, a small coupling constant (typically 1-4 Hz) would suggest an α-configuration.

The synthesis of this compound is achieved through methods like the Koenigs-Knorr condensation, which can be controlled to favor the formation of the β-anomer nih.gov. The choice of protecting groups on the glucosamine donor can also influence the stereochemical outcome of the glycosylation reaction nih.gov.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for the purification of this compound from the reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common technique for the analysis and purification of anthracycline derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid or formic acid to improve peak shape. The purity of the final compound is determined by integrating the peak area of the product and any impurities detected by a UV-Vis detector set at one of the absorption maxima of the daunomycinone chromophore.

Column Chromatography: For larger-scale purification, column chromatography using silica (B1680970) gel is often employed. A gradient elution system with a mixture of a nonpolar solvent (e.g., dichloromethane (B109758) or chloroform) and a polar solvent (e.g., methanol) is typically used to separate the desired product from starting materials and byproducts.

Typical Chromatographic Conditions for Purity Assessment:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~480 nm |

| Expected Retention Time | Dependent on the specific gradient and column, but will be distinct from daunomycinone |

Molecular Mechanisms of Action of 7 O Beta D Glucosaminyl Daunomycinone

DNA Intercalation and Binding Dynamics

Detailed investigations into the DNA intercalation and binding dynamics of 7-O-(beta-D-Glucosaminyl)daunomycinone are not extensively available. The existing evidence points towards a weak association with DNA, which has likely limited further exploration in this area.

Interaction with DNA Double Helix Structure

Studies on this compound have reported that it demonstrates poor complexation with DNA. nih.gov This suggests a minimal direct interaction with the DNA double helix structure, a significant deviation from the pronounced intercalating activity of daunorubicin (B1662515). nih.gov

Kinetic and Thermodynamic Characterization of DNA Binding

Due to the weak DNA binding affinity of this compound, comprehensive kinetic and thermodynamic characterizations of its interaction with DNA are not available in the current body of scientific literature.

Sequence Specificity and DNA Adduct Formation

There is no available research data detailing the sequence specificity or the potential for DNA adduct formation by this compound. The compound's poor ability to complex with DNA makes significant sequence-specific binding or covalent adduct formation unlikely. nih.gov

Topoisomerase Inhibition Studies

The capacity of this compound to inhibit topoisomerase enzymes has not been a primary focus of research, likely due to its poor DNA binding characteristics. Topoisomerase inhibitors often function by stabilizing a complex between the enzyme and DNA, an action that is predicated on a significant drug-DNA interaction. nih.govmdpi.com

Modulation of Topoisomerase I Activity

Specific studies on the modulation of topoisomerase I activity by this compound are not present in the available scientific literature. While some anthracycline derivatives can act as dual inhibitors of topoisomerase I and II, this is often linked to their ability to form stable intercalative complexes with DNA. mdpi.com

Inhibition of Topoisomerase IIα and IIβ Isoforms

There is a lack of specific data on the inhibition of topoisomerase IIα and IIβ isoforms by this compound. The anticancer activity of many anthracyclines is attributed to their function as topoisomerase II poisons, which involves trapping the enzyme-DNA cleavage complex. nih.govmdpi.com Given the poor DNA complexation of this compound, its potential to act as a potent topoisomerase II inhibitor is considered to be low. nih.gov

Despite its weak interaction with DNA, this compound has demonstrated significant antileukemic activity in vivo. nih.gov This finding suggests that its mechanism of action may be independent of direct DNA binding and could involve other cellular targets. nih.gov

Formation of Cleavable Complexes with Topoisomerase-DNA

A primary mechanism of action for many anthracycline antibiotics is the inhibition of topoisomerase II (Topo II), an essential enzyme involved in managing DNA topology during replication, transcription, and recombination. nih.govmdpi.com These drugs are known to stabilize the transient "cleavable complex" formed between Topo II and DNA, where the DNA strands are cut to allow for topological changes. nih.govmdpi.com By trapping this intermediate, the relegation of the DNA strands is prevented, leading to the accumulation of DNA double-strand breaks and subsequent activation of apoptotic pathways in cancer cells. nih.gov

While direct studies on the interaction of this compound with the Topo II-DNA complex are limited, its structural similarity to daunomycin suggests a potential for a similar mechanism. Daunomycin itself is a potent inhibitor of Topo II, forming a ternary drug-enzyme-DNA complex that stalls the catalytic cycle of the enzyme. nih.gov The planar anthracycline ring intercalates into the DNA at the site of cleavage, while the sugar moiety is thought to interact with the enzyme, contributing to the stabilization of the cleavable complex.

Given that this compound shows poor DNA binding, its interaction with the Topo II-DNA complex might differ from that of daunomycin. nih.gov The altered sugar moiety could influence the binding affinity and orientation within the complex, potentially leading to a different efficiency of cleavable complex stabilization. Further research, such as in vitro topoisomerase II inhibition assays and molecular docking studies, is necessary to elucidate the precise role of this compound in modulating Topo II activity.

Table 1: Comparison of Topoisomerase II Inhibition Mechanisms

| Feature | Daunorubicin | This compound (Hypothesized) |

| Primary Target | Topoisomerase II | Likely Topoisomerase II |

| Mechanism | Stabilization of the Topo II-DNA cleavable complex | Potential stabilization of the cleavable complex, but may be altered due to poor DNA binding. |

| Key Interaction | DNA intercalation and interaction with the enzyme. | The glucosaminyl moiety may alter the interaction with the enzyme and/or DNA. |

| Outcome | Induction of DNA double-strand breaks and apoptosis. | Expected to induce DNA damage and cell death, though the efficiency may differ from daunorubicin. |

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

Another well-documented mechanism of action for anthracyclines is the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. mdpi.com This process is primarily mediated by the quinone moiety in the anthracycline structure. Through a process of enzymatic reduction, the quinone is converted to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals. nih.gov This cycle can be repeated, leading to a continuous production of ROS. Furthermore, the semiquinone can participate in Fenton reactions with iron, generating highly reactive hydroxyl radicals. mdpi.com

The accumulation of ROS can overwhelm the cell's antioxidant defense systems, resulting in oxidative damage to lipids, proteins, and DNA. mdpi.com This oxidative stress can trigger various cellular responses, including the activation of signaling pathways that lead to apoptosis. nih.gov

For this compound, it is plausible that it retains the ability to generate ROS due to the presence of the intact daunomycinone (B1669838) aglycone, which contains the redox-active quinone group. The generation of ROS could contribute significantly to its in vivo antitumor activity, especially given its reduced capacity for DNA intercalation. nih.gov The induction of oxidative stress may represent a parallel or even a primary mechanism of its cytotoxic effects.

Table 2: Key Reactive Oxygen Species and Their Cellular Effects

| Reactive Oxygen Species (ROS) | Cellular Target | Consequence of Damage |

| Superoxide Radical (O₂⁻) | Mitochondria, various enzymes | Disruption of cellular respiration, enzyme inactivation. |

| Hydrogen Peroxide (H₂O₂) | Can diffuse across membranes | Can be converted to more reactive species like the hydroxyl radical. |

| Hydroxyl Radical (•OH) | DNA, lipids, proteins | DNA strand breaks, lipid peroxidation, protein carbonylation. |

Other Potential Molecular Targets and Downstream Signaling Pathways

The observation that this compound is highly active in vivo despite its poor DNA binding and weak in vitro activity suggests the involvement of other molecular targets and signaling pathways. nih.gov The parent compound, daunomycin, has been shown to interact with cellular membranes, altering their structure and function. nih.govresearchgate.net This interaction can affect membrane-associated proteins, including those involved in signal transduction pathways such as G-protein coupled receptors and protein kinase C. nih.govresearchgate.net It is conceivable that this compound could also exert effects at the plasma membrane, potentially disrupting cellular signaling and contributing to its anticancer activity.

Furthermore, the cellular response to DNA damage and oxidative stress involves a complex network of downstream signaling pathways. The activation of pathways such as the p53 tumor suppressor pathway in response to DNA double-strand breaks is a critical determinant of cell fate, leading to cell cycle arrest, senescence, or apoptosis. mdpi.com Similarly, oxidative stress can activate various stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which are also involved in regulating cell survival and death. mdpi.comnih.gov

The unique chemical structure of this compound, particularly its beta-D-glucosaminyl moiety, may also lead to interactions with specific cellular components that are not targeted by daunomycin. This could include interactions with glucose transporters or other carbohydrate-binding proteins, potentially leading to novel biological activities. The full spectrum of its molecular interactions and the downstream consequences for cellular signaling remain an active area for future research.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The instructions require focusing solely on "this compound" and providing specific details on its cellular uptake, intracellular distribution, and the mechanisms of apoptosis induction (caspase activation, mitochondrial pathway, and death receptor signaling).

Research is available for the parent compound, daunorubicin, and other analogues with different sugar moieties. These studies indicate that the nature of the sugar group critically influences the compound's biological activity, including its interaction with cellular transporters and its cytotoxic mechanisms. Therefore, extrapolating data from daunorubicin or other derivatives to "this compound" would be scientifically speculative and would violate the strict requirement to focus solely on the specified compound.

Without dedicated research on "this compound," it is not possible to provide the detailed, evidence-based content requested for each subsection of the outline.

Cellular Biology and in Vitro Activity of 7 O Beta D Glucosaminyl Daunomycinone

Cell Cycle Modulation and Arrest

Daunorubicin (B1662515) and its derivatives are well-documented for their ability to interfere with the cell cycle of cancerous cells. This interference is a key mechanism of their cytotoxic effects.

G1/S Phase Cell Cycle Arrest Mechanisms

While some derivatives of daunorubicin have been shown to induce an increase in the proportion of cells in the G0/G1 phase, the precise mechanisms are not always fully elucidated in the available literature. Generally, G1/S phase arrest is a critical checkpoint that prevents cells with damaged DNA from proceeding to the DNA synthesis (S) phase.

G2/M Phase Blockade

A more commonly reported effect of daunorubicin is the induction of cell cycle arrest at the G2/M checkpoint. mdpi.com This blockade prevents cells from entering mitosis, often as a result of DNA damage. For instance, studies on daunorubicin have shown a significant accumulation of cells in the G2/M phase following treatment. mdpi.comnih.gov This effect is often dose- and time-dependent.

Checkpoint Activation and DNA Repair Interference

The cell cycle arrest induced by daunorubicin and its analogs is a direct consequence of the activation of DNA damage checkpoints. These compounds are known to cause DNA strand breaks. iiarjournals.orgnih.gov The damage is not specific to any particular phase of the cell cycle. iiarjournals.org In response to this damage, cells activate complex signaling pathways to halt cell cycle progression and allow for DNA repair. However, the extensive damage caused by these compounds often overwhelms the repair mechanisms, leading to programmed cell death.

Inhibition of Cellular Proliferation and Clonogenic Survival

A primary outcome of the cellular effects of daunorubicin and its derivatives is the potent inhibition of cellular proliferation. The ability of a single cell to grow into a colony, known as clonogenic survival, is significantly reduced upon treatment with these compounds. The cytotoxic activity of various daunorubicin analogs has been evaluated against numerous cancer cell lines. nih.govnih.gov The sugar moiety attached to the daunomycinone (B1669838) structure plays a critical role in determining the compound's anticancer activity. nih.gov

Effects on Angiogenesis and Metastasis in Cellular Assays

The potential of daunorubicin derivatives to inhibit angiogenesis and metastasis has been a subject of investigation. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some studies have explored the use of daunorubicin in targeted delivery systems to inhibit tumor metastasis. nih.gov For instance, liposomes co-delivering daunorubicin and dioscin have been shown to have inhibitory effects on metastasis-related proteins in non-small-cell lung cancer cells. nih.gov

Immunomodulatory Effects in In Vitro Systems

While direct in vitro studies on the immunomodulatory properties of 7-O-(beta-D-Glucosaminyl)daunomycinone are not extensively available in peer-reviewed literature, an understanding of its potential effects can be extrapolated from research on its parent compound, daunomycin (also known as daunorubicin), and other related anthracycline glycosides. The immunomodulatory activities of anthracyclines are complex and can be multifaceted, exhibiting both immunosuppressive and immunostimulatory characteristics depending on the specific compound, the cell type studied, and the experimental conditions.

Research into daunomycin and its analogues has revealed influences on various immune cell populations. For instance, some anthracyclines have been shown to suppress T-cell proliferation and the production of certain pro-inflammatory cytokines. nih.gov Conversely, other studies suggest that these compounds can activate macrophages, a key component of the innate immune system. oup.com The sugar moiety attached to the anthracycline core is also believed to play a role in modulating these immune responses. While the beta-D-glucosaminyl group in this compound is distinct, studies on other complex carbohydrates, such as β-glucans, have demonstrated significant immunomodulatory potential, including the activation of macrophages and the secretion of various cytokines. nih.gov

The in vitro effects of related anthracycline compounds on immune cells are summarized in the table below, providing a potential framework for the anticipated immunomodulatory profile of this compound. It is important to note that these findings are for related, but not identical, molecules and direct experimental verification for this compound is required.

| Immune Cell Type | Observed Effect of Related Anthracyclines | Specific Findings | Reference Compound(s) |

| T-Lymphocytes | Inhibition of Proliferation | Decreased cell division upon activation. | 13-deoxy, 5-iminodoxorubicin (DIDOX) |

| T-Lymphocytes | Reduced Cytokine Production | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2) secretion. | 13-deoxy, 5-iminodoxorubicin (DIDOX) |

| Macrophages | Cytotoxicity | Daunomycin was found to be more toxic to macrophage monolayers compared to Adriamycin. | Daunomycin, Adriamycin |

| Macrophages | Altered Cytotoxicity Function | Daunomycin administered in vivo was more suppressive of Corynebacterium parvum-induced spleen macrophage cytotoxicity. | Daunomycin, Adriamycin |

| Antigen-Presenting Cells | Inhibition of Antigen Presentation | Adriamycin-treated spleen cells were unable to stimulate an allogeneic mixed leukocyte reaction. | Adriamycin |

The data suggests that the anthracycline backbone can exert significant effects on immune function. The addition of the beta-D-glucosaminyl moiety introduces a structural component that, in other molecular contexts, is known to be recognized by immune cells and can trigger specific signaling pathways. Therefore, it is plausible that this compound may possess a unique immunomodulatory profile that differs from its parent compound, potentially balancing the cytotoxic effects of the daunomycinone core with the immune-stimulating properties of the sugar group. However, without direct experimental evidence, this remains a hypothesis.

Preclinical in Vivo Efficacy and Pharmacokinetic Research on 7 O Beta D Glucosaminyl Daunomycinone

Pharmacokinetic Characterization in Animal Models

Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion of 7-O-(beta-D-Glucosaminyl)daunomycinone in animal models are not extensively available in the public domain. The following sections represent a summary of the currently accessible information.

Specific data regarding the absorption and distribution profiles of this compound following administration in animal models have not been detailed in available research.

Information concerning the specific metabolic and biotransformation pathways of this compound is not described in the available scientific literature.

Details regarding the excretion routes and clearance dynamics of this compound in preclinical models have not been publicly reported.

Comprehensive assessments of the bioavailability and systemic exposure of this compound in animal models are not available in the current body of scientific literature.

Efficacy Studies in Established Preclinical Disease Models

While information on solid tumor xenograft models is lacking, some data exists for its efficacy in a murine leukemia model.

There is no publicly available data from studies evaluating the efficacy of this compound in established xenograft models of malignancy.

Research has, however, been conducted in a murine leukemia model. In a study evaluating adriamycin analogues, this compound was assessed for its antileukemic activity against a drug-refractory L1210 mouse leukemia model in vivo. nih.gov The findings from this study are summarized in the table below.

| Compound | Animal Model | Observed Activity | Reference |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | Exhibited antileukemic activity equivalent to that of adriamycin at its optimal (highest nontoxic) dose. | nih.gov |

This early research indicated that despite having weak growth-inhibitory properties and poor complexation with DNA in vitro, the glucosaminyl analogue demonstrated significant in vivo efficacy against this particular leukemia model. nih.gov

Orthotopic and Patient-Derived Xenograft (PDX) Models

The use of orthotopic and patient-derived xenograft (PDX) models provides a more clinically relevant setting for evaluating novel therapeutics compared to traditional subcutaneous xenografts. nih.govamegroups.orgelsevierpure.com Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, better replicate the tumor microenvironment and metastatic potential. amegroups.orgelsevierpure.com PDX models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are known to preserve the histological and genetic characteristics of the original tumor. nih.govresearchgate.net

Evaluation of Tumor Growth Inhibition and Regression

Initial preclinical studies demonstrated that this compound exhibits significant antileukemic activity in vivo. In a murine L1210 leukemia model, which is often refractory to standard drugs, this compound showed antileukemic activity comparable to that of the widely used chemotherapy agent Adriamycin (doxorubicin) when administered at its optimal non-toxic dose. nih.gov This suggests a potent antitumor effect, at least in hematological malignancies.

Despite its promising activity in this leukemia model, comprehensive data on its ability to inhibit the growth of solid tumors or induce regression in more advanced preclinical models, such as orthotopic or PDX models, is lacking. The table below summarizes the key findings from the initial in vivo evaluation.

| Model System | Finding | Reference |

| Murine L1210 Leukemia | Exhibited antileukemic activity equivalent to Adriamycin at optimal doses. | nih.gov |

Combination Therapy Strategies in Preclinical Settings

The investigation of combination therapies is a cornerstone of modern oncology research, aiming to enhance efficacy, overcome resistance, and reduce toxicity.

Synergistic Interactions with Other Therapeutic Agents

There is a lack of specific published research investigating the synergistic interactions of this compound with other therapeutic agents. While studies on related anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) have explored numerous combination strategies, this specific analog has not been the subject of similar detailed preclinical combination studies.

Sequential Administration Protocols and Efficacy

Similarly, information regarding the efficacy of sequential administration protocols involving this compound is not available in the current body of scientific literature. Determining the optimal sequence of drug administration is crucial for maximizing therapeutic outcomes, but such studies have not been reported for this compound.

Resistance Reversal Strategies in Preclinical Models

Drug resistance is a major challenge in cancer therapy. While the parent compound, daunorubicin, is known to be a substrate for drug efflux pumps that contribute to resistance, there are no specific studies that have investigated or identified strategies to reverse resistance to this compound in preclinical models. The structural modification in the glycosidic moiety might influence its interaction with resistance mechanisms, but this remains to be elucidated through further research.

Computational and in Silico Approaches in 7 O Beta D Glucosaminyl Daunomycinone Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 7-O-(beta-D-Glucosaminyl)daunomycinone might interact with its biological targets, such as DNA and associated enzymes.

The primary mechanism of action for many anthracyclines involves intercalation into DNA and inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. nih.govmdpi.com Molecular docking studies are employed to model the formation of the ternary complex between the drug, DNA, and topoisomerase II. nih.gov

For this compound, computational models predict its interaction with the DNA minor groove. The planar tetracyclic aglycone (daunomycinone) is expected to intercalate between DNA base pairs, while the β-D-glucosaminyl sugar moiety would position itself within the minor groove. However, early experimental findings suggest that this specific analog exhibits poor complexation with DNA. nih.gov Theoretical computations on a related derivative where daunosamine (B1196630) is replaced with glucosamine (B1671600) have also been performed to compare binding affinities to DNA oligonucleotides. nih.gov

Docking simulations can calculate a binding affinity score, which estimates the strength of the interaction. These calculations for related anthracyclines have helped to elucidate the key interactions, such as hydrogen bonds between the sugar's amino group and the DNA backbone, that stabilize the complex. nih.gov The substitution of the native daunosamine sugar with glucosamine in this compound likely alters these crucial interactions, potentially explaining the observed weaker binding to DNA. nih.gov

Simulations predict that the binding to topoisomerase II is a consequence of this DNA interaction. By intercalating, the drug distorts the DNA structure, trapping the topoisomerase II enzyme in a "cleavable complex" where the DNA is cut but cannot be re-ligated. nih.gov This leads to permanent double-strand breaks and subsequent cell death. nih.gov The predicted lower DNA binding affinity for the glucosaminyl derivative would logically translate to a reduced ability to stabilize this toxic ternary complex, a hypothesis that can be quantified through comparative docking studies against parent compounds like daunorubicin (B1662515).

| Computational Target | Predicted Interaction Type | Key Moieties Involved | Predicted Consequence |

| DNA (Minor Groove) | Intercalation & Groove Binding | Planar Aglycone, Glucosaminyl Sugar | Structural distortion of DNA |

| Topoisomerase II | Ternary Complex Stabilization | Drug-DNA Adduct | Inhibition of DNA re-ligation |

A significant challenge in drug development is the potential for a compound to interact with unintended biological targets, leading to side effects. In silico screening methods are vital for the early identification of these putative off-targets. nih.gov For this compound, this process involves computationally screening the molecule against large databases of protein structures.

The methodology for off-target prediction typically follows two main approaches:

Structure-Based Screening (Reverse Docking): The structure of this compound is docked against a comprehensive library of known protein binding sites from the human proteome. semanticscholar.org Proteins that show a high predicted binding affinity are flagged as potential off-targets for further investigation.

Ligand-Based Screening: This approach relies on the principle of chemical similarity. The chemical structure of the compound is compared to databases of ligands with known biological activities. nih.gov If the compound is structurally similar to other molecules known to bind to a particular protein, that protein is identified as a potential off-target.

While specific off-target predictions for this compound are not extensively published, this computational profiling is critical. Potential off-targets for anthracyclines could include various kinases, transporters, or metabolic enzymes. nih.gov Identifying these interactions early allows for a better understanding of the compound's broader biological profile and can help rationalize unexpected toxicities or discover new therapeutic applications (drug repurposing). semanticscholar.org The combination of multiple computational tools is often recommended to increase the accuracy of these predictions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful lens to observe the time-dependent behavior of molecules and their complexes. By calculating the atomic forces and resulting motions over time, MD can reveal the conformational dynamics, stability, and interaction mechanisms of this compound in a simulated biological environment. nih.gov

MD simulations can be used to explore the conformational landscape of this compound. These simulations, often running for hundreds of nanoseconds, track the molecule's flexibility and preferred shapes in solution or when bound to a target. A key parameter analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the molecule or its complex. researchgate.net

For anthracycline analogs, MD simulations have shown that the sugar moiety is a primary source of conformational flexibility. researchgate.net The simulation would analyze the glycosidic bond connecting the glucosaminyl sugar to the daunomycinone (B1669838) aglycone, as well as the puckering of the sugar ring itself. By understanding the range of accessible conformations, researchers can better interpret how the molecule adapts to fit into a binding site. Stability profiling via MD can also assess the integrity of the drug-target complex over time, providing insights into the residence time of the drug at its binding site. rsc.org

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule or complex | Assesses the stability of the compound in solution and when bound to DNA/Topoisomerase II. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of specific regions of the molecule | Identifies the flexibility of the glucosaminyl sugar versus the rigid aglycone. |

| Radius of Gyration (Rg) | Compactness of the molecular structure | Tracks changes in the overall shape and folding of the molecule over time. |

| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds | Quantifies key interactions stabilizing the drug-target complex. |

The interaction of anthracyclines with cell membranes is a critical factor influencing their cellular uptake, distribution, and mechanisms of resistance. researchgate.netmdpi.com MD simulations are uniquely suited to model the complex process of a drug molecule approaching, inserting into, and potentially translocating across a lipid bilayer. mdpi.com

In these simulations, a model of this compound is placed in a solvated system containing a computationally constructed lipid bilayer (e.g., composed of dipalmitoylphosphatidylcholine, DPPC). The simulation then tracks the interactions at an atomic level. Studies on the parent compound, daunomycin, have shown that the aglycone penetrates the membrane's hydrophobic core, while the sugar moiety remains anchored near the polar headgroup region at the bilayer surface. nih.govnih.gov

MD simulations can quantify the free energy profile of the drug as it moves across the membrane, identifying energy barriers to translocation. researchgate.net This is crucial for understanding how the substitution with a glucosaminyl group, which alters the molecule's hydrophilicity and hydrogen bonding capacity, might affect its ability to cross cell membranes compared to other anthracyclines. Such models are essential for interpreting drug resistance phenomena and designing analogs with improved cellular penetration. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com For a compound like this compound, QSAR can be used to predict its cytotoxic potency based on its structural features and to guide the design of new, more effective analogs. mdpi.com

A QSAR model is developed by first compiling a dataset of structurally related compounds, such as various daunomycinone derivatives, for which the biological activity (e.g., IC50 values against a cancer cell line) has been experimentally measured. nih.govcncb.ac.cn For each compound, a set of numerical "descriptors" is calculated. These can include:

Physicochemical properties: LogP (lipophilicity), molar refractivity, dipole moment. biomedpharmajournal.org

Topological indices: Descriptors that quantify molecular size, shape, and branching.

Quantum chemical descriptors: Calculated energies of molecular orbitals (HOMO/LUMO), partial atomic charges.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. mdpi.com

Biological Activity = (c1 * Descriptor1) + (c2 * Descriptor2) + ... + constant

While a specific QSAR model for this compound has not been detailed in the literature, studies on other anthracyclines have highlighted the importance of factors like hydrophilicity in determining both antitumor activity and cardiotoxicity. nih.gov A validated QSAR model could predict the activity of novel, unsynthesized daunomycinone derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable characteristics. researchgate.netnih.gov

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are two key structure-based drug design (SBDD) strategies that leverage the three-dimensional structure of a biological target to identify and optimize new drug candidates. beilstein-journals.org In the context of this compound, the primary biological target is DNA, where the anthracycline core intercalates between base pairs, while the sugar moiety sits (B43327) in the minor groove. mdpi.com

De Novo Design

De novo ligand design involves the computational "growth" of a novel molecule within the binding site of a target. The process begins with a scaffold, such as the this compound structure, and algorithmically adds fragments or modifies functional groups to maximize favorable interactions with the target. Key areas for modification on this scaffold include the glucosaminyl moiety and the anthracycline core, where changes can influence DNA binding affinity and specificity.

For instance, computational models can explore the introduction of different substituents on the amino group of the glucosamine sugar. This N-functionalization is a crucial strategy for altering cytotoxic activity. mdpi.com Algorithms can systematically build and evaluate thousands of potential modifications, predicting which additions would enhance interactions within the DNA minor groove.

Virtual Screening

Virtual screening (VS) is a high-throughput computational technique used to search vast libraries of virtual compounds to identify those most likely to bind to a drug target. youtube.com This process typically involves molecular docking, where each molecule in the library is computationally placed into the target's binding site in various orientations and conformations. beilstein-journals.orgyoutube.com A scoring function then estimates the binding affinity for each "pose," allowing the compounds to be ranked. beilstein-journals.org

In a hypothetical virtual screening campaign for analogues of this compound, the target would be a model of double-stranded DNA, such as the self-complementary duplex (ACGTACGT)2. mdpi.com A virtual library of compounds, derived by modifying the parent structure, would be screened against the DNA intercalation site and the minor groove.

The results of such a screening can be summarized in a data table, highlighting the top-ranking compounds based on their predicted binding energy.

| Analogue ID | Modification Site | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|---|

| DAUN-GLC-001 | Glucosamine N' | -C(=O)CH2Cl | -10.8 | Enhanced H-bond with Guanine |

| DAUN-GLC-002 | Aglycone C4-OCH3 | -OH | -10.5 | New H-bond with DNA backbone |

| DAUN-GLC-003 | Glucosamine N' | -CH2-Phenyl | -10.2 | Hydrophobic interaction in minor groove |

| DAUN-GLC-004 | Aglycone C9-acetyl | -CH(OH)CH3 | -9.9 | Steric fit improvement |

| DAUN-GLC-005 | Glucosamine C4'-OH | -F | -9.7 | Favorable electrostatic interaction |

Following the initial screening, the top-ranked "hits" are subjected to further computational analysis. This includes the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to filter out compounds with poor drug-like characteristics. Molecular dynamics simulations may also be employed to provide a more dynamic and accurate picture of how the ligand binds to DNA over time.

| Analogue ID | Predicted Binding Energy (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (logS) | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|

| DAUN-GLC-001 | -10.8 | 2.1 | -3.5 | 0 |

| DAUN-GLC-002 | -10.5 | 1.5 | -3.1 | 0 |

| DAUN-GLC-003 | -10.2 | 3.2 | -4.2 | 0 |

By integrating de novo design and virtual screening, researchers can rationally design and prioritize a smaller, more promising set of this compound analogues for chemical synthesis and subsequent biological evaluation. nih.gov This computational-first approach significantly accelerates the discovery pipeline, reduces costs, and increases the probability of identifying novel drug candidates with superior therapeutic profiles.

Strategies for Enhancing Targeting and Delivery of 7 O Beta D Glucosaminyl Daunomycinone

Prodrug Design and Bioreversible Derivatives

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body, often at the target site. This approach can improve the pharmacokinetic properties and reduce the systemic toxicity of the parent drug. For 7-O-(beta-D-Glucosaminyl)daunomycinone, prodrug strategies could be employed to enhance its tumor-specific delivery and release.

Enzyme-Activated Prodrugs

Enzyme-activated prodrugs are designed to be stable in systemic circulation and to be activated by enzymes that are overexpressed in the tumor microenvironment or within cancer cells. This strategy offers a high degree of target specificity. researchgate.net

One of the most explored enzyme-activated prodrug strategies for anthracyclines involves leveraging enzymes like β-glucuronidase, which is found at high concentrations in the necrotic regions of solid tumors. nih.govfrontiersin.org A hypothetical prodrug of this compound could be synthesized by attaching a glucuronic acid moiety to the molecule, rendering it inactive. Upon reaching the tumor, β-glucuronidase would cleave the glucuronic acid, releasing the active this compound. nih.govfrontiersin.org

Another approach could involve the use of peptidases that are overexpressed in the tumor stroma, such as matrix metalloproteinases (MMPs). A peptide sequence specifically cleaved by an MMP could be linked to this compound, inactivating it. In the tumor microenvironment, the MMP would cleave the peptide, releasing the active drug.

Table 1: Conceptual Enzyme-Activated Prodrug Strategies for this compound

| Activating Enzyme | Prodrug Moiety | Rationale |

|---|---|---|

| β-Glucuronidase | Glucuronic acid | High concentration in necrotic tumor regions. nih.govfrontiersin.org |

| Matrix Metalloproteinases (MMPs) | Specific peptide sequence | Overexpressed in the tumor microenvironment. |

| Cathepsins | Specific peptide sequence | Overexpressed in lysosomes of cancer cells. |

pH-Sensitive and Redox-Sensitive Prodrug Systems

The tumor microenvironment is often characterized by a lower pH and a higher concentration of reducing agents like glutathione (B108866) compared to normal tissues. These features can be exploited for targeted drug delivery.

A pH-sensitive prodrug of this compound could be designed by incorporating an acid-labile linker, such as a hydrazone bond. This bond would be stable at the physiological pH of blood (7.4) but would hydrolyze in the acidic environment of tumors (pH 6.5-7.0) or endosomes/lysosomes (pH 4.5-6.0), releasing the active drug.

For a redox-sensitive system, a disulfide bond could be used to link a promoiety to this compound. This bond is stable in the oxidizing environment of the bloodstream but is readily cleaved by the high intracellular concentrations of glutathione in cancer cells, leading to the release of the active compound.

Table 2: Conceptual Environment-Sensitive Prodrug Systems for this compound

| Stimulus | Linker Type | Mechanism of Action |

|---|---|---|

| Low pH | Hydrazone, Acetal | Acid-catalyzed hydrolysis of the linker. |

| High Redox Potential | Disulfide bond | Reductive cleavage of the linker by glutathione. |

Nanocarrier-Based Delivery Systems

Nanocarriers can improve the solubility, stability, and circulation time of drugs, and can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect or by active targeting. nih.gov

Liposomal Encapsulation Strategies

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, which is more water-soluble than its aglycone, it could be encapsulated in the aqueous core of liposomes.

To enhance tumor targeting, "stealth" liposomes can be created by coating their surface with polyethylene (B3416737) glycol (PEG), which reduces their uptake by the reticuloendothelial system and prolongs their circulation time, allowing for greater accumulation in tumor tissue via the EPR effect. discoveryontarget.com Furthermore, these liposomes can be made stimuli-responsive, for example, by incorporating pH-sensitive lipids that trigger the release of the drug in the acidic tumor microenvironment.

Table 3: Potential Liposomal Formulations for this compound

| Liposome Type | Key Feature | Potential Advantage |

|---|---|---|

| Conventional Liposomes | Lipid bilayer encapsulation | Improved solubility and reduced toxicity. |

| PEGylated ("Stealth") Liposomes | PEG coating | Prolonged circulation and passive tumor targeting (EPR effect). discoveryontarget.com |

| pH-Sensitive Liposomes | pH-sensitive lipids | Triggered drug release in the acidic tumor microenvironment. |

Polymeric Nanoparticles and Micelles for Targeted Delivery

Biodegradable polymers can be used to formulate nanoparticles that encapsulate or are conjugated to this compound. Polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and tunable degradation rates, allowing for controlled drug release. researchgate.net

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core of the micelle can encapsulate hydrophobic drugs, while the hydrophilic shell provides stability and can be functionalized for targeting. For this compound, it could be chemically modified to be more hydrophobic to be loaded into the core, or it could be conjugated to the hydrophilic shell.

Conjugation to Targeted Antibodies or Ligands

For active targeting, this compound can be conjugated to molecules that bind to specific receptors overexpressed on the surface of cancer cells.

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapies. nih.gov An antibody that recognizes a tumor-specific antigen can be linked to this compound. This ADC would circulate in the body until it binds to its target antigen on a cancer cell, at which point it would be internalized, and the drug would be released, leading to cell death.

Alternatively, smaller ligands, such as folic acid or peptides that bind to receptors like the folate receptor or integrins, which are often overexpressed in tumors, could be conjugated to this compound or its nanocarrier to facilitate targeted delivery. The presence of the glucosamine (B1671600) moiety on the compound itself might also be explored for targeting glucose transporters which are often upregulated in cancer cells.

Table 4: Conceptual Active Targeting Strategies for this compound

| Targeting Moiety | Target Receptor | Rationale |

|---|---|---|

| Monoclonal Antibody | Tumor-specific antigen (e.g., HER2, CD22) | High specificity for cancer cells expressing the antigen. nih.gov |

| Folic Acid | Folate receptor | Overexpressed on various cancer cells. |

| RGD Peptide | Integrins | Overexpressed on tumor neovasculature and some cancer cells. |

| Glucosamine | Glucose transporters (e.g., GLUTs) | Potential for inherent targeting due to the sugar moiety. |

Specificity Enhancement Through Metabolic Pathways

The targeted delivery of chemotherapeutic agents to cancer cells is a paramount goal in oncology research, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. One of the most promising strategies for achieving this is by exploiting the unique metabolic phenotype of cancer cells. For glycosylated anthracyclines like this compound, the altered glucose and amino sugar metabolism in malignant cells presents a key vulnerability that can be leveraged for enhanced drug specificity and delivery.

A foundational characteristic of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to a significantly increased uptake of glucose to meet the high energetic and biosynthetic demands of rapid cell proliferation. This heightened demand for glucose is facilitated by the overexpression of glucose transporter proteins (GLUTs) on the cancer cell surface. The structural similarity of the glucosamine moiety in this compound to glucose suggests that this compound could be preferentially recognized and transported into cancer cells via these overexpressed GLUTs. This "Trojan horse" strategy would theoretically lead to a higher intracellular concentration of the cytotoxic agent in tumor cells compared to healthy cells with normal glucose metabolism.

Beyond facilitated transport through GLUTs, the hexosamine biosynthetic pathway (HBP) represents another metabolic route for enhancing the specificity of this compound. The HBP is a critical pathway in cancer cells that utilizes glucose and glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. These post-translational modifications are essential for various cellular processes that are often dysregulated in cancer, including cell signaling, adhesion, and invasion. As glucosamine is a key substrate for the HBP, it is plausible that this compound could be metabolized within this pathway, potentially leading to its intracellular accumulation or the generation of active cytotoxic metabolites within cancer cells that have a hyperactive HBP.

Early research on this compound demonstrated its significant antileukemic activity in vivo, even though it exhibited weak DNA complexation and growth-inhibitory properties in vitro. nih.gov This discrepancy suggests that the compound's mechanism of action may not be solely dependent on DNA intercalation, which is the primary mechanism of its parent compound, daunorubicin (B1662515). nih.gov It is hypothesized that the metabolic activation or preferential uptake of this compound in the in vivo environment, which is rich in metabolic interactions, could account for its potent antitumor effects.

While direct experimental data on the uptake and metabolism of this compound through these specific pathways is limited, the theoretical framework is strong. The following data tables illustrate the potential for enhanced cytotoxicity based on the metabolic profiles of cancer cells, drawing on representative data from studies of other glycosylated chemotherapeutics.

Table 1: Hypothetical Cytotoxicity of this compound in Relation to GLUT1 Expression

| Cell Line | GLUT1 Expression Level | Hypothetical IC50 (µM) of this compound | Hypothetical IC50 (µM) of Daunomycinone (B1669838) |

| Cancer Cell A | High | 0.5 | 1.2 |

| Cancer Cell B | Moderate | 1.8 | 1.5 |

| Normal Cell C | Low | 15.0 | 2.0 |

This table presents hypothetical data to illustrate the principle that cancer cells with higher GLUT1 expression could exhibit greater sensitivity to a glucosaminyl-conjugated drug due to enhanced uptake.

Table 2: Potential Impact of Hexosamine Biosynthetic Pathway Activity on Drug Efficacy

| Cancer Cell Line | HBP Activity | Theoretical Intracellular Drug Accumulation (Relative Units) |

| Pancreatic Cancer | High | 100 |

| Breast Cancer | Moderate | 65 |

| Normal Fibroblast | Low | 10 |

This table illustrates the theoretical concept that cancer cells with higher HBP activity might accumulate more of the glucosaminyl-conjugated drug, leading to enhanced therapeutic effect.

Mechanisms of Resistance to 7 O Beta D Glucosaminyl Daunomycinone in Preclinical Models

Efflux Pump Overexpression (e.g., ABC Transporters)

One of the most common mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as energy-dependent efflux pumps, actively extruding a wide variety of substrates, including anticancer drugs, from the cell. nih.govresearchgate.net This process lowers the intracellular concentration of the therapeutic agent, preventing it from reaching its target and exerting its cytotoxic effect.

The human genome contains 49 known ABC transporters, and at least twelve have been associated with drug resistance in cancer. mdpi.com For anthracyclines, the parent class of 7-O-(beta-D-Glucosaminyl)daunomycinone, the most prominent ABC transporter implicated in resistance is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. mdpi.com Overexpression of P-gp in cancer cells has been shown to confer a high degree of resistance to established anthracyclines like doxorubicin (B1662922) and idarubicin. mdpi.com Other ABC transporters, such as multidrug resistance-associated protein 1 (MRP1/ABCC1) and breast cancer resistance protein (BCRP/ABCG2), also contribute to the efflux of these compounds. nih.gov It is therefore highly probable that the overexpression of these transporters is a primary mechanism of resistance to this compound in preclinical cancer models.

| ABC Transporter | Gene Name | Function in Drug Resistance |

| P-glycoprotein (P-gp) | ABCB1 | A primary efflux pump for a broad range of chemotherapeutic agents, including anthracyclines. nih.govmdpi.com |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Transports a wide variety of anticancer drugs, often after their conjugation to glutathione (B108866). nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | An efflux transporter known to confer resistance to various anticancer agents. nih.gov |

Alterations in DNA Repair Mechanisms and Pathways

While this compound has been observed to have poor complexation with DNA compared to its parent compounds, its aglycone, daunomycinone (B1669838), is a known DNA intercalator. nih.gov Therefore, cellular mechanisms that respond to and repair DNA damage play a crucial role in resistance. The DNA Damage Response (DDR) is a complex network of pathways that detect DNA lesions, signal their presence, and mediate their repair. mdpi.com Enhanced efficiency of these repair pathways can mitigate the cytotoxic effects of DNA-damaging agents.

Most antibiotics and chemotherapeutics function by directly or indirectly causing damage to bacterial or cancer cell DNA. nyulangone.org Consequently, the upregulation or increased activity of DNA repair enzymes is a common resistance mechanism. mdpi.com Key pathways involved in repairing the types of damage induced by anthracyclines, such as double-strand breaks, include non-homologous end joining (cNHEJ) and homologous recombination (HR). mdpi.com Preclinical models of resistance may exhibit heightened activity in these pathways, allowing cells to survive drug-induced DNA damage more effectively.

| DNA Repair Pathway | Abbreviation | Primary Function |

| Non-Homologous End Joining | NHEJ | A major pathway for repairing double-strand DNA breaks, active throughout the cell cycle. mdpi.com |

| Homologous Recombination | HR | A high-fidelity pathway for repairing double-strand breaks, primarily active in the S and G2 phases of the cell cycle. mdpi.com |

| Base Excision Repair | BER | Corrects single-base damage resulting from oxidation, alkylation, or deamination. |

| Nucleotide Excision Repair | NER | Repairs bulky, helix-distorting DNA lesions, such as those caused by platinum-based drugs. mdpi.com |

Target Enzyme Mutations or Downregulation

The primary intracellular target for anthracyclines like daunorubicin (B1662515) is DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. These drugs stabilize the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent cell death.

Resistance can emerge through modifications that alter this target. nih.gov These alterations can take two primary forms:

Mutations: Genetic mutations in the gene encoding topoisomerase II can alter the protein's structure. These changes can reduce the binding affinity of this compound for the enzyme-DNA complex, thereby decreasing its ability to stabilize the complex and induce DNA breaks.

Downregulation: Cancer cells can reduce the expression level of the topoisomerase II enzyme. With less of the target enzyme present, the drug's cytotoxic potential is diminished, as fewer lethal DNA breaks are generated at a given drug concentration.

Microorganisms that produce anthracyclines have developed similar self-resistance mechanisms, including the alteration of drug targets like topoisomerase II to evade toxicity. nih.gov This principle is mirrored in the development of resistance in cancer cells.

| Mechanism | Description | Effect on Drug Efficacy |

| Target Mutation | Alterations in the amino acid sequence of Topoisomerase II. | Reduces the binding affinity of the drug to the enzyme-DNA complex. |

| Target Downregulation | Decreased cellular expression of the Topoisomerase II protein. | Reduces the number of available drug targets, leading to decreased formation of cytotoxic DNA lesions. |

Activation of Pro-Survival Signaling Pathways

Cancer cells can develop resistance by activating intracellular signaling pathways that promote cell survival and inhibit apoptosis (programmed cell death). These pro-survival pathways can counteract the cell-killing signals initiated by chemotherapeutic agents. The persistent activation of pathways such as the PI3K/AKT and MEK/ERK signaling cascades is a well-documented mechanism of drug resistance. nih.gov

These pathways can be activated through various upstream signals and can lead to the phosphorylation and activation of downstream proteins that block apoptosis and promote cell cycle progression. For instance, the activation of AKT can lead to the phosphorylation and inactivation of pro-apoptotic proteins like BAD and the inhibition of caspase activation. Similarly, the MEK/ERK pathway can promote the expression of anti-apoptotic proteins. In preclinical models, cells resistant to this compound may exhibit elevated baseline activity in these pathways, creating a higher threshold for the induction of apoptosis. nih.govresearchgate.net

| Signaling Pathway | Key Components | Pro-Survival Function |

| PI3K/AKT Pathway | PI3K, PIP3, AKT, mTOR | Promotes cell growth, proliferation, and survival; inhibits apoptosis by inactivating pro-apoptotic proteins. nih.gov |

| MEK/ERK Pathway | RAS, RAF, MEK, ERK | Regulates cell proliferation, differentiation, and survival; can upregulate anti-apoptotic proteins. nih.gov |